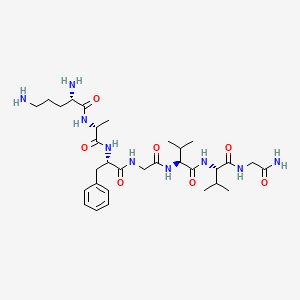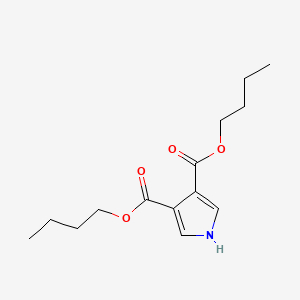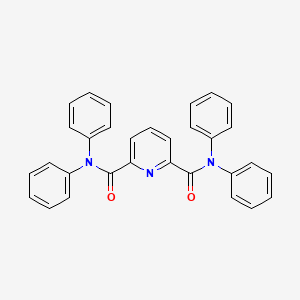
5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is an organic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an amine with a phenol and formaldehyde under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Pentan-1-ol Chain: This step involves the reaction of the benzoxazine intermediate with a suitable alkylating agent to introduce the pentan-1-ol chain.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2H-1,3-benzoxazin-3(4H)-one: Lacks the pentan-1-ol chain.
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol: Has a methyl group instead of an ethyl group.
Uniqueness
5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
651304-90-4 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
5-(4-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)pentan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-2-14-13-8-4-5-9-15(13)18-12-16(14)10-6-3-7-11-17/h4-5,8-9,14,17H,2-3,6-7,10-12H2,1H3 |
InChI Key |
WDQJJAHGMBWOPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2OCN1CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Cyclohexylamino)phenyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12595007.png)


![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12595016.png)
![Acetamide,2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12595024.png)
![({3-[(2,2-Dichlorocyclopropyl)methoxy]propyl}sulfanyl)benzene](/img/structure/B12595037.png)
![4-[(11-Hydroxyundecyl)oxy]benzene-1-sulfonic acid](/img/structure/B12595041.png)
![2-Hydroxy-5-[(4-hydroxyphenyl)methyl]benzaldehyde](/img/structure/B12595043.png)


![5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12595062.png)
![Oxazole, 2-[(decylsulfonyl)methyl]-4,5-dihydro-](/img/structure/B12595066.png)

![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)
